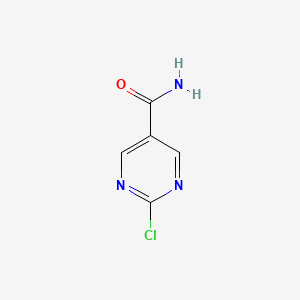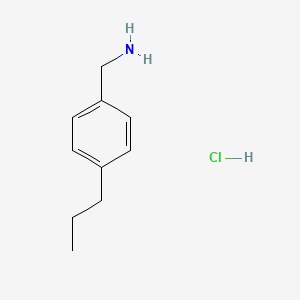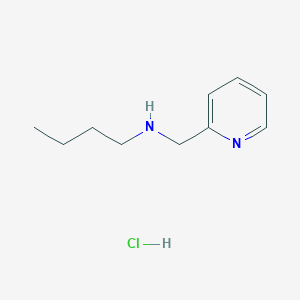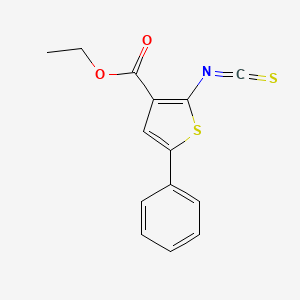
2-Methyl-4-propoxyaniline
Descripción general
Descripción
2-Methyl-4-propoxyaniline, also known as 4-methyl-2-propoxyaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-propoxyaniline can be represented by the SMILES stringCCCOc1cc(C)ccc1N . This indicates that the molecule consists of a benzene ring (represented by ‘c1ccccc1’) with a methyl group (represented by ‘C’), a propoxy group (represented by ‘CCCO’), and an amine group (represented by ‘N’) attached to it .
Aplicaciones Científicas De Investigación
Adsorption Studies
One significant application of 2-Methyl-4-propoxyaniline derivatives in scientific research is in the field of environmental chemistry. For instance, a study by Kamaraj et al. (2018) explored the use of electrochemically synthesized zinc hydroxide for the adsorption of hazardous chemicals, including 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), from water. This research demonstrated the efficiency of zinc hydroxide in adsorbing such compounds and highlighted the importance of factors like pH, temperature, and concentration in optimizing adsorption processes (Kamaraj et al., 2018).
Analytical Chemistry
In analytical chemistry, the study of ultraviolet spectra of derivatives of aniline, including 2-Methyl-4-propoxyaniline, is crucial. Cumper and Singleton (1968) conducted a study on the UV spectra of aniline and its derivatives in different solvents, revealing how alterations in the chemical structure, such as N-methylation, affect their electronic properties. This kind of research is essential in understanding the chemical behavior of such compounds (Cumper & Singleton, 1968).
Synthesis and Chemical Reactivity
The synthesis of chemical compounds and their reactivity is another area where 2-Methyl-4-propoxyaniline is studied. For instance, Sisko and Weinreb (1988) explored the synthesis of ortho-Lithio-N-Methylaniline using o-Bromo-N-methyl-N-n-propoxyaniline, demonstrating a method for producing ortho-substituted-N-methylanilines. Such studies are fundamental in organic synthesis and the development of new chemical reactions (Sisko & Weinreb, 1988).
Pharmacology and Drug Development
2-Methyl-4-propoxyaniline derivatives also find applications in pharmacology and drug development. Boschelli et al. (2001) conducted optimization studies on 4-phenylamino-3-quinolinecarbonitriles, potent inhibitors of Src kinase activity, crucial for developing treatments for certain diseases. Such research contributes significantly to the understanding of disease mechanisms and the development of new therapeutic agents (Boschelli et al., 2001).
Biochemical Studies
In biochemical research, 2-Methyl-4-propoxyaniline derivatives are used to study complex biological processes. For example, Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) and investigated their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research sheds light on the biochemical pathways in microorganisms, which is vital for understanding microbial metabolism and potential biotechnological applications (Gunsalus et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPSDRPRXUTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-propoxyaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)





![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)
